2H-phenanthro[9,10-d]triazole
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Overview
Description
2H-Phenanthro[9,10-d]triazole is a heterocyclic compound that incorporates a triazole ring fused to a phenanthrene backbone. This compound is of significant interest due to its unique photophysical and electrochemical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-phenanthro[9,10-d]triazole typically involves the cyclization of phenanthrene derivatives with azide compounds. One common method includes the reaction of 9-bromo phenanthrene with sodium azide in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2H-Phenanthro[9,10-d]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenanthrene or triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthro[9,10-d]triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2H-Phenanthro[9,10-d]triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism by which 2H-phenanthro[9,10-d]triazole exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows it to participate in various electronic transitions, making it an effective material for optoelectronic applications. In biological systems, the triazole ring can interact with enzymes and receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Phenanthro[9,10-d]imidazole: Similar in structure but contains an imidazole ring instead of a triazole ring.
Carbazole-based Compounds: These compounds have a carbazole core and are known for their good transport properties in electronic applications.
Uniqueness: 2H-Phenanthro[9,10-d]triazole stands out due to its high triplet energy and ability to retain this energy in the solid state, making it particularly suitable for blue phosphorescent OLEDs. The incorporation of bulky substituent groups helps maintain its high triplet energy, enhancing its performance in optoelectronic devices .
Properties
IUPAC Name |
2H-phenanthro[9,10-d]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-17-16-14/h1-8H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUAERVZHMFZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NNN=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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